Phosphinic amide, P,P-bis(1-aziridinyl)-N-(4-piperidino-2-pyrimidinyl)-
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Overview
Description
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(4-piperidino-2-pyrimidinyl)- is a complex organic compound that belongs to the class of phosphinic amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic amide, P,P-bis(1-aziridinyl)-N-(4-piperidino-2-pyrimidinyl)- typically involves the reaction of a phosphinic acid derivative with an appropriate amine. The reaction conditions may include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the formation of the amide bond. The reaction is usually carried out under an inert atmosphere to prevent oxidation or other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification by recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(4-piperidino-2-pyrimidinyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinic acid derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aziridinyl groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphinic acid derivatives, while substitution reactions can produce a variety of substituted phosphinic amides.
Scientific Research Applications
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(4-piperidino-2-pyrimidinyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of advanced materials, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of phosphinic amide, P,P-bis(1-aziridinyl)-N-(4-piperidino-2-pyrimidinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or altering their conformation. The pathways involved in its action can include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(4-piperidino-2-pyrimidinyl)- can be compared with other similar compounds, such as:
Phosphonic amides: These compounds have a similar structure but differ in the presence of a phosphonic acid group instead of a phosphinic acid group.
Phosphoramidates: These compounds contain a phosphoramidate group and may exhibit different reactivity and applications.
Phosphonates: These compounds have a phosphonate group and are known for their use in medicinal chemistry and materials science.
Properties
CAS No. |
3223-17-4 |
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Molecular Formula |
C13H21N6OP |
Molecular Weight |
308.32 g/mol |
IUPAC Name |
N-[bis(aziridin-1-yl)phosphoryl]-4-piperidin-1-ylpyrimidin-2-amine |
InChI |
InChI=1S/C13H21N6OP/c20-21(18-8-9-18,19-10-11-19)16-13-14-5-4-12(15-13)17-6-2-1-3-7-17/h4-5H,1-3,6-11H2,(H,14,15,16,20) |
InChI Key |
ZPZNWNRHEQWETP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC=C2)NP(=O)(N3CC3)N4CC4 |
Origin of Product |
United States |
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